2,4-Pentanediona dioxima

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

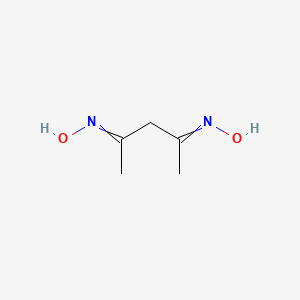

. It is a derivative of acetylacetone and is characterized by the presence of two oxime groups. This compound is known for its stability and versatility in various chemical reactions and applications.

Aplicaciones Científicas De Investigación

2,4-Pentanedione dioxime has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

Biology: It serves as a chelating agent in biochemical assays.

Medicine: Research is ongoing into its potential use in drug development due to its ability to form stable complexes with metal ions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Pentanedione dioxime is typically synthesized through the reaction of 2,4-pentanedione with hydroxylamine under basic conditions . The reaction involves the formation of oxime groups at the 2 and 4 positions of the pentanedione molecule. The general reaction can be represented as follows:

2,4-Pentanedione+2Hydroxylamine→2,4-Pentanedione dioxime+2Water

Industrial Production Methods: In industrial settings, the synthesis of 2,4-pentanedione dioxime is carried out in large-scale reactors where the reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity . The product is then purified through crystallization or distillation techniques.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Pentanedione dioxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert the oxime groups to amines.

Substitution: The oxime groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Substituted oxime derivatives.

Mecanismo De Acción

The mechanism of action of 2,4-pentanedione dioxime involves its ability to form stable complexes with metal ions through its oxime groups . These complexes can participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins. The molecular targets include metal ions such as iron and copper, which are essential for many biological functions.

Comparación Con Compuestos Similares

Acetylacetone oxime: Similar structure but with only one oxime group.

Dimethylglyoxime: Contains two oxime groups but with a different carbon backbone.

Benzil dioxime: Another dioxime compound with a different aromatic structure.

Uniqueness: 2,4-Pentanedione dioxime is unique due to its specific structure that allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in applications requiring strong chelation and stability under various conditions .

Actividad Biológica

2,4-Pentanedione dioxime, also known as acetylacetone dioxime, is a compound with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, characterization, and biological activity of 2,4-pentanedione dioxime based on diverse research findings.

Synthesis and Characterization

2,4-Pentanedione dioxime is synthesized through the reaction of 2,4-pentanedione with hydroxylamine hydrochloride. The resulting dioxime can be characterized using various spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. The IR spectra typically show characteristic peaks corresponding to the oxime functional group (–C=N–OH), while NMR provides insights into the hydrogen environments within the molecule.

Table 1: Physical Characteristics of 2,4-Pentanedione Dioxime

| Property | Value |

|---|---|

| Molecular Formula | C5H10N2O2 |

| Molecular Weight | 130.15 g/mol |

| Melting Point | 148-149 °C |

| Appearance | White crystalline solid |

Antimicrobial Properties

Research indicates that 2,4-pentanedione dioxime exhibits significant antimicrobial activity against various microorganisms. In a study conducted by Garole et al., the compound was tested against several strains of bacteria and fungi using the cup-plate method. The results demonstrated moderate to good inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Salmonella typhi .

Antituberculosis Activity

Notably, 2,4-pentanedione dioxime has shown promising results in inhibiting Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined for this compound, revealing its potential as a selective growth inhibitor for this pathogen .

The mechanism by which 2,4-pentanedione dioxime exerts its biological effects may involve chelation with metal ions essential for microbial growth or interference with metabolic pathways critical for microbial survival. The oxime functional group is known to form stable complexes with transition metals, which could disrupt enzymatic functions in microorganisms .

Case Studies

- Antimicrobial Screening : In a comprehensive study published in the International Journal of Pharmaceutical Technology Research, various derivatives of pentanedione dioxime were synthesized and screened for antimicrobial activity. The study highlighted that modifications in the structure could enhance or reduce biological efficacy against specific microbial strains .

- Metal Complex Formation : Another investigation focused on the coordination chemistry of 2,4-pentanedione dioxime with nickel(II) ions. The resulting complexes were characterized and showed enhanced stability and biological activity compared to the free ligand .

Propiedades

Número CAS |

2157-56-4 |

|---|---|

Fórmula molecular |

C5H10N2O2 |

Peso molecular |

130.15 g/mol |

Nombre IUPAC |

(NZ)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3/b6-4-,7-5- |

Clave InChI |

WBRYLZHYOFBTPD-PEPZGXQESA-N |

SMILES |

CC(=NO)CC(=NO)C |

SMILES isomérico |

C/C(=N/O)/C/C(=N\O)/C |

SMILES canónico |

CC(=NO)CC(=NO)C |

Key on ui other cas no. |

2157-56-4 |

Descripción física |

Solid; [Alfa Aesar MSDS] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the pKa value of 2,4-Pentanedione dioxime and how does its structure influence its acid-base properties?

A1: The pKa value (first dissociation constant) of 2,4-Pentanedione dioxime (AADO) is 10.50 at a constant ionic strength (μ = 0.12). [] This indicates that AADO is a relatively weak acid. The structure of AADO, specifically the presence of the oxime groups (-C=NOH), influences its acidity. The oxime group can donate a proton, leading to the formation of the corresponding conjugate base. The electron-withdrawing nature of the carbonyl group adjacent to the oxime group in AADO can stabilize the negative charge on the conjugate base, thus increasing the acidity compared to a simple oxime.

Q2: How does the UV spectrum of bis-benzoylacetone dioximato-copper(II) change in the presence of acids and bases, and what does this reveal about the complex's structure?

A2: The UV spectrum of bis-benzoylacetone dioximato-copper(II) [Cu-(BADO)2; BADO = oxidized BADO] is significantly affected by the addition of acids like HCl or bases like triethylamine (TEA). [] This is attributed to the acid-base properties of the nitroso and oxime groups present in the complex. The spectral changes observed upon acid or base addition provide further evidence for the presence of both a nitroso group and hydrogen bonds within the Cu-(BADO*)2 complex. These findings highlight the dynamic nature of the complex and its sensitivity to changes in pH.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.